molecular formula C18H26N2O4S2 B1584200 N-Ethyltoluenesulfonamide (o-and p-mixture) CAS No. 26914-52-3

N-Ethyltoluenesulfonamide (o-and p-mixture)

Cat. No. B1584200
CAS RN: 26914-52-3
M. Wt: 398.5 g/mol
InChI Key: IDLSDSKPHLCUTN-UHFFFAOYSA-N
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Description

N-Ethyltoluenesulfonamide (NETSA) is an organic compound with the molecular formula C9H13NO2S . It is also known by other names such as N-Ethyl-2-methylbenzenesulfonamide and N-Ethyl-o-toluenesulfonamide .


Molecular Structure Analysis

The molecular structure of N-Ethyltoluenesulfonamide consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 199.270 Da .


Physical And Chemical Properties Analysis

N-Ethyltoluenesulfonamide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.21 and a refractive index of 1.54 . The molecular weight of N-Ethyltoluenesulfonamide is 199.27 g/mol .

Scientific Research Applications

Biotransformation and Environmental Presence

  • Studies have demonstrated the biotransformation pathways of perfluorooctanesulfonamides, compounds structurally related to N-Ethyltoluenesulfonamide, highlighting how these substances are metabolized in organisms and their presence in the environment. For instance, N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide has been shown to be converted to perfluorooctanesulfonate (PFOS) in experimental animals, a process that contributes to the accumulation of PFOS in the environment (Xu et al., 2004). This study elucidates the metabolic pathways involved in the degradation of such compounds, which is crucial for understanding their environmental impact and persistence.

Effects on Biological Systems

  • Research on various sulfonamide compounds, including those structurally related to N-Ethyltoluenesulfonamide, has shed light on their potential biological effects. For example, the study of the antiozonant and research tool ethylene diurea (EDU), a compound used to protect plants from ozone damage, hints at its mode of action and potential toxicity at high concentrations. This research suggests that while EDU can have protective effects against ozone, it may exhibit toxicity to organisms such as Lemna minor L. at concentrations greater than 593 mg L^(-1), indicating a need for careful application in environmental settings (Agathokleous et al., 2016).

Safety And Hazards

N-Ethyltoluenesulfonamide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

While specific future directions for N-Ethyltoluenesulfonamide were not found in the searched resources, it is worth noting that sulfonamides continue to be a subject of research due to their broad spectrum of activity and potential for treating a diverse range of disease states .

properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSDSKPHLCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

CAS RN

26914-52-3
Record name Benzenesulfonamide, N-ethyl-ar-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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